molecular formula C11H14N2O3 B2766970 ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate CAS No. 1338563-17-9

ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate

Cat. No.: B2766970
CAS No.: 1338563-17-9
M. Wt: 222.244
InChI Key: QRDHVZAUSZYHAY-UHFFFAOYSA-N
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Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 1-oxo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-6-9-10(14)12-4-3-5-13(9)7-8/h6-7H,2-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDHVZAUSZYHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCCNC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diethyl 1-(3-azidopropyl)-1H-pyrrole-2,4-dicarboxylate Intermediate 7 (8 g, 27.2 mmol) in EtOH (800 mL) was added 10% Pd/C (2 g). The reaction was stirred at rt under a 30 psi H2 atmosphere for 2 h then filtered. To the filtrate was added potassium carbonate (4 g, 28.9 mmol). The reaction was then refluxed overnight. All the solids were then removed by filtration and the filtrate was then concentrated to give a solid which was dissolved in DCM (200 mL) and 1N aqueous HCl. After separation, the aqueous layer was extracted with DCM (2×150 mL). The combined organic layers were washed with brine, dried (MgSO4), and concentrated to give ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate (4 g, 66%). 1H NMR (DMSO-d6, 300 MHz) δ7.88 (s, 1 H), 7.61 (s, 1 H), 6.84 (s, 1 H), 4.19 (m, 4 H), 3.09 (m, 2 H), 1.99 (m, 2 H), 1.25 (t, J=7.1 Hz, 3 H).
Name
diethyl 1-(3-azidopropyl)-1H-pyrrole-2,4-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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